molecular formula C8H15Cl B14519284 2-(Chloromethyl)hept-1-ene CAS No. 63098-63-5

2-(Chloromethyl)hept-1-ene

Cat. No.: B14519284
CAS No.: 63098-63-5
M. Wt: 146.66 g/mol
InChI Key: LACVIPLTTBOJBH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)hept-1-ene is an organic compound with the molecular formula C8H15Cl It is a derivative of heptene, featuring a chloromethyl group attached to the first carbon of the heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)hept-1-ene can be synthesized through several methods. One common approach involves the chlorination of hept-1-ene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)hept-1-ene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Addition Reactions: The double bond in the heptene chain allows for addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HCl).

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar solvents such as water or alcohols at moderate temperatures.

    Addition Reactions: Conducted at room temperature or slightly elevated temperatures, often in the presence of a solvent like dichloromethane (CH2Cl2).

    Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, amines, or thiols.

    Addition Reactions: Formation of dihalides or halohydrins.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)hept-1-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the production of polymers and other advanced materials.

    Industrial Chemistry: Employed in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)hept-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in the heptene chain can participate in electrophilic addition reactions, where the π-electrons are donated to an electrophile, forming a carbocation intermediate that is subsequently attacked by a nucleophile.

Comparison with Similar Compounds

    1-Chloromethyl-1-heptene: Similar structure but with the chloromethyl group attached to the first carbon of the heptene chain.

    2-Bromomethylhept-1-ene: Bromine atom replaces chlorine in the chloromethyl group.

    2-(Chloromethyl)hex-1-ene: Shorter carbon chain with similar functional groups.

Uniqueness: 2-(Chloromethyl)hept-1-ene is unique due to its specific placement of the chloromethyl group and the length of its carbon chain, which influences its reactivity and applications. The presence of both a double bond and a chloromethyl group provides versatility in chemical reactions, making it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

63098-63-5

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

2-(chloromethyl)hept-1-ene

InChI

InChI=1S/C8H15Cl/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3

InChI Key

LACVIPLTTBOJBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)CCl

Origin of Product

United States

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